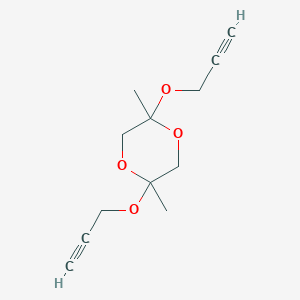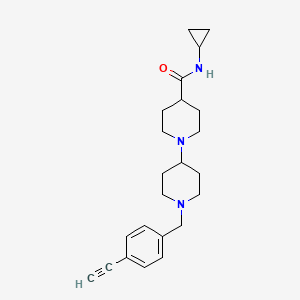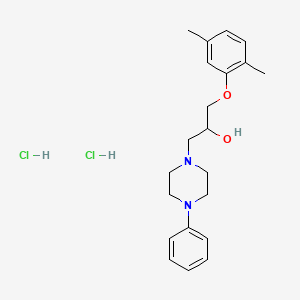
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, also known as CBZ or TZD is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation.
Mecanismo De Acción
The exact mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in cellular processes. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione can alter the expression of genes involved in cancer cell growth and survival.
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of insulin signaling. By inhibiting GSK-3β, 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, improve insulin sensitivity, and reduce inflammation. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity, which can be useful in the treatment of diabetes.
One of the limitations of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in vivo. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione to improve its bioavailability in vivo.
Another area of research is the identification of the specific enzymes and pathways that are targeted by 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. This can help to better understand the mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione and identify potential new targets for drug development.
Conclusion:
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation. Its ability to inhibit the growth of cancer cells and improve insulin sensitivity makes it a potential candidate for drug development. However, more research is needed to fully understand the mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization to form the thiazolidinedione ring. The synthesis of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another area of research is diabetes treatment. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. It has also been shown to reduce inflammation, which is a major contributor to the development of diabetes.
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFDWBIJGHYTEJ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)


![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)

![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)

![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)
![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)